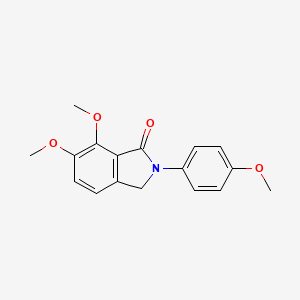

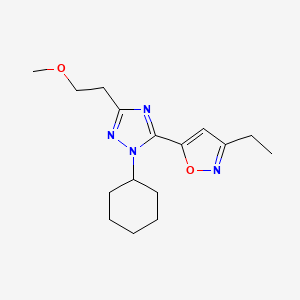

3-allyl-1-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperidine and pyran derivatives involves multiple steps, including functionalization, cyclization, and allylation processes. For example, studies by Mekheimer, Mohamed, and Sadek (1997) on the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines show the complex reactions involving catalytic amounts of piperidine and α-cyanoacrylic esters, highlighting the intricate pathways to achieve desired heterocyclic structures (Mekheimer, R., Mohamed, N., & Sadek, K., 1997). Similarly, Kuznetsov et al. (2014) detail the diastereoselective allylation of pyrazol-4-yl derived imines, indicating the nuanced control over stereochemistry in the synthesis of piperidine derivatives (Kuznetsov, N., Khrustalev, V., Strelkova, T., & Bubnov, Y., 2014).

Molecular Structure Analysis

The structural elucidation of these compounds often involves X-ray crystallography and NMR spectroscopy. For instance, the absolute configurations of allylation products were determined through X-ray single-crystal analysis, providing insight into the molecular geometry and stereochemistry crucial for understanding the compound's reactivity and potential interactions (Ornstein, P., Schoepp, D., Arnold, M., Jones, N., Deeter, J., Lodge, D., Leander, J., 1992).

Chemical Reactions and Properties

Piperidine and pyran derivatives participate in various chemical reactions, including aza-Prins cyclization, which is efficient for preparing piperidines and tetrahydropyrans in a diastereoselective manner. This reaction, among others, illustrates the compound's reactivity towards forming complex heterocyclic structures (Snieckus, V., & Frota, L., 2016).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, are determined by the molecular structure of the compound. For example, the synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates by Matulevičiūtė et al. (2021) offer insights into the physical characteristics of piperidine derivatives, contributing to our understanding of their behavior in different environments (Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F., & Šačkus, A., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are critical for the application and further modification of the compound. For example, the work by Boto et al. (2001) on the synthesis of 2,3-disubstituted pyrrolidines and piperidines highlights the innovative methodologies for introducing functionality and complexity into the piperidine scaffold, showcasing the compound's versatility (Boto, A., Hernández, R., de Leon, Y. D., & Suárez, E., 2001).

Propiedades

IUPAC Name |

1-(oxan-4-ylmethyl)-3-prop-2-enylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-2-6-15(14(17)18)7-3-8-16(12-15)11-13-4-9-19-10-5-13/h2,13H,1,3-12H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGHGZQBFLNHMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCN(C1)CC2CCOCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-1-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5652445.png)

![N~2~-(aminocarbonyl)-N~1~-[rel-(3R,4S)-1-(2-chlorobenzyl)-4-cyclopropyl-3-pyrrolidinyl]glycinamide hydrochloride](/img/structure/B5652454.png)

![(4aR*,8aR*)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(methylsulfonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5652461.png)

![7-benzyl-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5652472.png)

![N-methyl-N-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide](/img/structure/B5652498.png)

![1-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}imidazolidin-2-one](/img/structure/B5652511.png)